molecular formula C11H10N6 B11881891 2,6-Diamino-8-phenylpurine CAS No. 26216-55-7

2,6-Diamino-8-phenylpurine

Cat. No.: B11881891
CAS No.: 26216-55-7
M. Wt: 226.24 g/mol
InChI Key: WGJICLLGFIVHNE-UHFFFAOYSA-N
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Description

2,6-Diamino-8-phenylpurine is a purine derivative characterized by the presence of amino groups at positions 2 and 6, and a phenyl group at position 8 on the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diamino-8-phenylpurine typically involves the condensation of 2,4,5,6-tetraaminopyrimidine with aromatic aldehydes. This reaction is facilitated by the presence of an oxidizing agent such as nitrobenzene and an acid catalyst like p-toluenesulfonic acid or divalent copper . Another method involves the use of 2,8-dichloropurine as a synthetic intermediate, which undergoes nucleophilic substitution reactions to introduce the amino groups .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of scalable synthetic routes involving readily available starting materials and efficient catalytic systems is likely to be employed to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: 2,6-Diamino-8-phenylpurine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted purine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Properties

CAS No.

26216-55-7

Molecular Formula

C11H10N6

Molecular Weight

226.24 g/mol

IUPAC Name

8-phenyl-7H-purine-2,6-diamine

InChI

InChI=1S/C11H10N6/c12-8-7-10(17-11(13)15-8)16-9(14-7)6-4-2-1-3-5-6/h1-5H,(H5,12,13,14,15,16,17)

InChI Key

WGJICLLGFIVHNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NC(=NC(=C3N2)N)N

Origin of Product

United States

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